3-Acetyl-3-fluorodihydrofuran-2(3H)-one
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Overview
Description
3-Acetyl-3-fluorodihydrofuran-2(3H)-one: is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of an acetyl group, a fluorine atom, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3-fluorodihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives and fluorinating agents.
Acetylation: The acetyl group is introduced through acetylation reactions, commonly using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydrofuran ring, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where precise control over reaction conditions is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3-fluorodihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield 3-acetyl-3-fluorofuran-2(5H)-one.
Reduction: May produce 3-acetyl-3-fluorotetrahydrofuran.
Substitution: Can result in various substituted dihydrofuran derivatives.
Scientific Research Applications
3-Acetyl-3-fluorodihydrofuran-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-3-fluorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
3-Acetyl-3-fluorodihydrofuran-2(3H)-one can be compared with other similar compounds, such as:
3-Acetyl-3-chlorodihydrofuran-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-Acetyl-3-bromodihydrofuran-2(3H)-one: Contains a bromine atom instead of fluorine.
3-Acetyl-3-iododihydrofuran-2(3H)-one: Features an iodine atom in place of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can impart distinct chemical and biological properties compared to its halogenated analogs.
Properties
IUPAC Name |
3-acetyl-3-fluorooxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO3/c1-4(8)6(7)2-3-10-5(6)9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBYWKDEVMXEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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